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Introduction

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis. It

catalyzes the oxidation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the

subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone then undergoes a series of

reactions to form melanin.[1] The formation of dopachrome, a colored intermediate in this

pathway, can be monitored spectrophotometrically, providing a robust method to assay

tyrosinase activity. This assay is widely used for screening potential tyrosinase inhibitors, which

are of great interest in the cosmetic and pharmaceutical industries for the development of skin-

lightening agents and treatments for hyperpigmentation disorders.

Principle of the Assay

The tyrosinase-mediated dopachrome formation assay is based on the enzymatic oxidation of

L-DOPA by tyrosinase. In the presence of oxygen, tyrosinase converts L-DOPA to

dopaquinone, which then spontaneously cyclizes to form leucodopachrome. Leucodopachrome

is rapidly oxidized to dopachrome, an orange-red colored compound with a maximum

absorbance at 475 nm. The rate of dopachrome formation is directly proportional to the

tyrosinase activity. Potential inhibitors of tyrosinase will decrease the rate of this color

formation.
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Biochemical Pathway
The enzymatic conversion of L-DOPA to dopachrome is a key step in melanogenesis. The

following diagram illustrates this process.

Figure 1. Tyrosinase-mediated conversion of L-DOPA to Dopachrome.

Experimental Protocol
This protocol provides a method for determining tyrosinase activity and screening for tyrosinase

inhibitors using a 96-well plate format.

Materials and Reagents

Mushroom Tyrosinase (EC 1.14.18.1)

L-DOPA (L-3,4-dihydroxyphenylalanine)

Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)

Dimethyl Sulfoxide (DMSO) for dissolving inhibitors

Test compounds (potential inhibitors)

96-well clear, flat-bottom microplate

Microplate reader capable of measuring absorbance at 475 nm

Reagent Preparation
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Reagent Preparation Storage Conditions

Sodium Phosphate Buffer

Prepare a 50 mM sodium

phosphate buffer and adjust

the pH to 6.8.

4°C

Tyrosinase Solution

Dissolve mushroom tyrosinase

in cold sodium phosphate

buffer to a final concentration

of 1000 units/mL. Prepare

fresh before use.

On ice during use, -20°C for

long-term

L-DOPA Solution

Dissolve L-DOPA in sodium

phosphate buffer to a final

concentration of 2.5 mM.

Prepare fresh and protect from

light.

On ice and protected from light

Test Compound Stocks

Dissolve test compounds in

DMSO to a desired stock

concentration (e.g., 10 mM).

-20°C

Assay Procedure

The following workflow outlines the steps for performing the tyrosinase inhibition assay.

Figure 2. Experimental workflow for the tyrosinase inhibition assay.

Detailed Steps:

Plate Setup:

Blank: 160 µL Sodium Phosphate Buffer + 20 µL L-DOPA Solution.

Control (No Inhibitor): 140 µL Sodium Phosphate Buffer + 20 µL Tyrosinase Solution + 20

µL L-DOPA Solution.

Test Compound: 120 µL Sodium Phosphate Buffer + 20 µL Test Compound (at various

concentrations) + 20 µL Tyrosinase Solution + 20 µL L-DOPA Solution.
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Vehicle Control: 120 µL Sodium Phosphate Buffer + 20 µL DMSO (or other solvent) + 20

µL Tyrosinase Solution + 20 µL L-DOPA Solution.

Assay Execution: a. Add the appropriate volumes of buffer, test compound (or vehicle), and

tyrosinase solution to each well of a 96-well plate. b. Pre-incubate the plate at 25°C for 10

minutes. c. Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells. d.

Incubate the plate at 25°C for 20 minutes.

Data Acquisition: a. Measure the absorbance of each well at 475 nm using a microplate

reader.

Data Presentation and Analysis
Calculation of Percentage Inhibition

The percentage of tyrosinase inhibition by the test compound is calculated using the following

formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

A_control is the absorbance of the control (enzyme activity without inhibitor).

A_sample is the absorbance of the sample with the test compound.

Example Data Table

Compound Concentration
(µM)

Absorbance at 475 nm
(Mean ± SD)

% Inhibition

0 (Control) 0.850 ± 0.025 0

10 0.680 ± 0.021 20.0

25 0.425 ± 0.018 50.0

50 0.212 ± 0.015 75.1

100 0.106 ± 0.010 87.5
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Determination of IC50 Value

The IC50 value, which is the concentration of an inhibitor required to reduce the enzyme

activity by 50%, is a standard measure of inhibitor potency. To determine the IC50 value, plot

the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data

to a sigmoidal dose-response curve.

Troubleshooting
Issue Possible Cause(s) Solution(s)

High background absorbance L-DOPA auto-oxidation.

Prepare L-DOPA solution fresh

and protect it from light.

Ensure the buffer pH is stable.

Low enzyme activity
Inactive enzyme, incorrect

buffer pH.

Use a fresh batch of

tyrosinase. Verify the pH of the

buffer. Ensure proper storage

of the enzyme.

Inconsistent results
Pipetting errors, temperature

fluctuations.

Use calibrated pipettes.

Ensure consistent incubation

times and temperatures. Mix

reagents thoroughly.

Precipitation of test compound
Low solubility of the compound

in the assay buffer.

Decrease the final

concentration of the test

compound. Increase the

percentage of DMSO in the

final reaction volume (ensure it

does not affect enzyme

activity).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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